4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid
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Overview
Description
4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid is an organic compound that features a phenyl ring substituted with chlorine and fluorine atoms, along with a butyric acid moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-chloro-4-fluorophenylboronic acid , have been used as reactants in various chemical reactions
Biochemical Pathways
Similar compounds have been used in rh-catalyzed asymmetric addition reactions, palladium-catalyzed oxidative cross-coupling reactions, and suzuki-miyaura coupling . These reactions could potentially affect various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-fluorobenzene, which is subjected to a Friedel-Crafts acylation reaction using succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions at a temperature range of 0-5°C to prevent side reactions.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.
Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form carboxylic acids.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride to yield the corresponding alcohol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-fluorophenylboronic acid
- 3-Fluorophenylboronic acid
- 5-{[(4-Amino-3-chloro-5-fluorophenyl)sulfonyl]amino}-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid is unique due to its specific substitution pattern on the phenyl ring and the presence of a butyric acid moiety. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(3-chloro-5-fluorophenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO3/c11-7-3-6(4-8(12)5-7)9(13)1-2-10(14)15/h3-5H,1-2H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZQVKLGTNMCBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373958 |
Source
|
Record name | 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845790-47-8 |
Source
|
Record name | 3-Chloro-5-fluoro-γ-oxobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845790-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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